Cinchonine hydrochloride dihydrate
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Overview
Description
Cinchonine hydrochloride dihydrate is an alkaloid derived from the bark of the Cinchona tree, specifically Cinchona officinalis. It is a stereoisomer and pseudo-enantiomer of cinchonidine and is structurally similar to quinine, an antimalarial drug . This compound has been used in various scientific and medicinal applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinchonine hydrochloride dihydrate is typically extracted from the bark of the Cinchona tree. The extraction process involves several steps, including the use of solvents to isolate the alkaloid. The synthetic route for this compound involves the reaction of cinchonine with hydrochloric acid, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Cinchona bark. The bark is first ground into a fine powder and then subjected to solvent extraction. The extracted alkaloids are then purified and reacted with hydrochloric acid to form the hydrochloride salt. The final product is crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Cinchonine hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure.
Substitution: It can undergo substitution reactions, particularly in the quinoline ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents .
Major Products Formed
The major products formed from these reactions include various derivatives of cinchonine, which can be used in further chemical synthesis and research .
Scientific Research Applications
Cinchonine hydrochloride dihydrate has a wide range of scientific research applications:
Mechanism of Action
Cinchonine hydrochloride dihydrate exerts its effects through various molecular targets and pathways. It acts as a glucagon-like peptide-1 (GLP-1) receptor agonist, which helps in lowering blood glucose levels and ameliorating non-alcoholic steatohepatitis . It also induces anti-cancer activity by activating caspase-3 and PARP-1, triggering the endoplasmic reticulum stress response, and inhibiting osteoclastogenesis .
Comparison with Similar Compounds
Cinchonine hydrochloride dihydrate is similar to other Cinchona alkaloids such as quinine, quinidine, and cinchonidine. . The similar compounds include:
Quinine: Primarily used as an antimalarial drug.
Quinidine: Used as an antiarrhythmic agent.
Cinchonidine: Used in asymmetric synthesis and as a chiral catalyst.
This compound stands out due to its unique combination of chemical properties and potential therapeutic applications.
Properties
CAS No. |
5949-12-2 |
---|---|
Molecular Formula |
C19H27ClN2O3 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrate;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH.2H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;2*1H2/t13-,14-,18+,19-;;;/m0.../s1 |
InChI Key |
OLUIHQWPFXMZOA-MHVIFZQSSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.O.Cl |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.Cl |
Origin of Product |
United States |
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